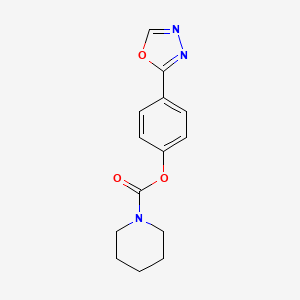

4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 273.11134135 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity

1,3,4-Oxadiazole bearing compounds, including derivatives of 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate, have shown promise in antibacterial applications. Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Activity

Research by Rehman et al. (2018) focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. The synthesized compounds showed promising anticancer potential, particularly against breast cancer cell lines, though further in vivo studies are needed (Rehman et al., 2018).

Antifungal Activity

J. Sangshetti and D. Shinde (2011) synthesized a novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, which exhibited significant in vitro antifungal activities. These compounds displayed activity comparable to established antifungal drugs against various fungal strains (Sangshetti & Shinde, 2011).

Tubulin Inhibitors

Krasavin et al. (2014) discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new class of antiproliferative agents acting as tubulin inhibitors. These compounds have been shown to effectively inhibit tubulin, suggesting potential applications in cancer therapy (Krasavin et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of such compounds are crucial for understanding their potential applications. Studies like those by Kumara et al. (2017) have focused on crystal structure studies and Density Functional Theory (DFT) calculations to understand the properties and reactive sites of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives (Kumara et al., 2017).

Antioxidant Activity

Compounds in this class have also shown potential as antioxidants. For example, Mallesha et al. (2014) screened a series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for their antioxidant activity, finding some of them to be effective radical scavengers (Mallesha et al., 2014).

Mécanisme D'action

Target of Action

Compounds with a similar 1,3,4-oxadiazole structure have been found to inhibit the epidermal growth factor receptor (egfr) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

Similar 1,3,4-oxadiazole derivatives have shown a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate may interact with its targets in a similar manner, leading to changes in the cell cycle.

Biochemical Pathways

Inhibition of the egfr enzyme can affect various downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .

Result of Action

Similar 1,3,4-oxadiazole derivatives have shown significant anticancer activity, with some compounds exhibiting superior potency compared to established anticancer drugs . This suggests that this compound may have similar effects.

Safety and Hazards

Orientations Futures

The future directions in the research of 1,3,4-oxadiazol derivatives are promising. Given their diverse pharmacological activities, these compounds are being explored for potential applications in medicine and agriculture . Further investigation and development are encouraged for the creation of novel and effective therapeutics .

Analyse Biochimique

Biochemical Properties

4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as the epidermal growth factor receptor (EGFR), which is crucial for cell cycle regulation . The compound’s interaction with EGFR involves binding to the enzyme’s active site, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways . Additionally, this compound has been observed to interact with other proteins involved in cell signaling and metabolism, further highlighting its versatility in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as prostate, lung, and liver cancer cells, the compound has demonstrated significant cytotoxicity, leading to cell cycle arrest and apoptosis . This is achieved through the inhibition of EGFR signaling, which disrupts cell proliferation and survival pathways. Furthermore, this compound has been shown to influence gene expression and cellular metabolism, resulting in altered metabolic flux and reduced cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit EGFR is attributed to its binding to the enzyme’s active site, which prevents the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, including cell proliferation and metabolism, in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit EGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . This results in altered levels of metabolites and reduced energy production, which can impact cell viability and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for these transporters, which can affect its bioavailability and efficacy . Additionally, the compound’s distribution within tissues may be influenced by factors such as tissue permeability and blood flow.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its efficacy and mechanism of action.

Propriétés

IUPAC Name |

[4-(1,3,4-oxadiazol-2-yl)phenyl] piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(17-8-2-1-3-9-17)20-12-6-4-11(5-7-12)13-16-15-10-19-13/h4-7,10H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJDDOSKWUAGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5522249.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522261.png)

![4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5522266.png)

![8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-N-phenyl-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5522277.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)